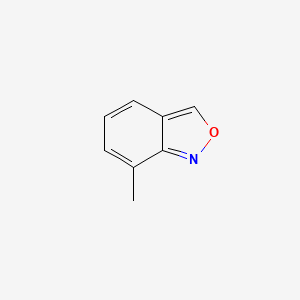
6-(2-Methoxyphenyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methoxyphenyl)pyridin-3-amine is an organic compound with the molecular formula C12H12N2O It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a methoxyphenyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-(2-Methoxyphenyl)pyridin-3-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Methoxyphenyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
6-(2-Methoxyphenyl)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(2-Methoxyphenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2-Methoxyphenoxy)pyridin-3-amine: Similar structure but with an ether linkage instead of an amine group.
2-(4-Methoxyphenyl)pyridine: Similar structure but with the methoxy group in a different position.
2,4,6-Trisubstituted pyridines: Compounds with similar pyridine core but different substituents.
Uniqueness
6-(2-Methoxyphenyl)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can affect the compound’s electronic properties and interactions with other molecules, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
6-(2-methoxyphenyl)pyridin-3-amine |
InChI |
InChI=1S/C12H12N2O/c1-15-12-5-3-2-4-10(12)11-7-6-9(13)8-14-11/h2-8H,13H2,1H3 |
Clé InChI |
CXBJHUCVRRPSNQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=NC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)
![4,8-Methanothiazolo[5,4-c]azocine(9CI)](/img/structure/B13980189.png)




![2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13980236.png)





